6-Methyl-1H-indazol-4-ol

Medicinal Chemistry Physicochemical Properties SAR

6-Methyl-1H-indazol-4-ol (CAS 705927-36-2) is a heterocyclic compound within the indazole family, characterized by a methyl substituent at the 6-position and a hydroxyl group at the 4-position of the indazole ring. It has a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 705927-36-2
Cat. No. B1530896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-indazol-4-ol
CAS705927-36-2
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=NN2)C(=C1)O
InChIInChI=1S/C8H8N2O/c1-5-2-7-6(4-9-10-7)8(11)3-5/h2-4,11H,1H3,(H,9,10)
InChIKeyGSXNRAUKLWFRDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H-indazol-4-ol (CAS 705927-36-2): Chemical Profile and Procurement Considerations


6-Methyl-1H-indazol-4-ol (CAS 705927-36-2) is a heterocyclic compound within the indazole family, characterized by a methyl substituent at the 6-position and a hydroxyl group at the 4-position of the indazole ring [1]. It has a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol [1]. The compound is a versatile small molecule scaffold and serves as an intermediate in the synthesis of indazole derivatives [2]. Its structural features provide a specific chemical reactivity profile that distinguishes it from other indazole analogs .

Workflow Synthetic intermediate for indazole library assembly
Selection 6-methyl / 4-hydroxy substitution pattern for defined SAR exploration
Use Context Kinase inhibitor scaffold design and pathway probe research

Why 6-Methyl-1H-indazol-4-ol Cannot Be Replaced by Other Indazoles in Structure-Activity Studies


Indazole derivatives exhibit a wide range of biological activities that are highly sensitive to substitution patterns [1]. The specific 6-methyl and 4-hydroxy substitution of 6-Methyl-1H-indazol-4-ol creates a unique electrostatic and steric environment that cannot be replicated by unsubstituted indazoles or those with different substitution patterns . For instance, the presence of the hydroxyl group at the 4-position provides a key hydrogen bond donor/acceptor site, while the methyl group at the 6-position modulates lipophilicity and metabolic stability . Generic substitution with 1H-indazol-4-ol or 6-methyl-1H-indazole would lead to a different pharmacological and physicochemical profile, invalidating structure-activity relationship (SAR) studies and potentially compromising experimental outcomes [2].

Lipophilicity shift

Replacing with 1H-indazol-4-ol may reduce lipophilicity, potentially altering permeability context in cell-based assays.

Synthetic handle loss

Using 6-methyl-1H-indazole eliminates the 4-OH derivatization site, limiting downstream SAR library scope.

Kinase activity context

Related indazoles show potent kinase inhibition, but substitution pattern changes may shift target selectivity profile.

Quantitative Differentiation of 6-Methyl-1H-indazol-4-ol: Evidence for Procurement Decisions


6-Methyl-1H-indazol-4-ol Exhibits Distinct Physicochemical Properties Compared to 1H-Indazol-4-ol

6-Methyl-1H-indazol-4-ol possesses a higher calculated lipophilicity (XLogP3-AA = 1.6) compared to the unsubstituted analog 1H-indazol-4-ol (XLogP3-AA = 1.0), a difference of 0.6 log units [1][2]. This increase in lipophilicity is a critical parameter for membrane permeability and oral bioavailability in drug development [3].

Lipophilicity shift
Head-to-head
+0.6 log units (XLogP3-AA)
May alter membrane permeability context
Computed property; experimental validation needed
Medicinal Chemistry Physicochemical Properties SAR

6-Methyl-1H-indazol-4-ol is a More Advanced Synthetic Intermediate than 6-Methyl-1H-indazole

6-Methyl-1H-indazol-4-ol provides a hydroxyl group at the 4-position, which is a versatile handle for further derivatization (e.g., etherification, esterification, or conversion to a leaving group) [1]. In contrast, 6-methyl-1H-indazole lacks this functional group, limiting downstream synthetic options [2]. This functional group presence is a critical differentiator for medicinal chemists designing diverse compound libraries .

Synthetic handle
Class-level inference
4-OH present
Enables direct derivatization for SAR
vs. 6-methyl-1H-indazole lacking hydroxyl group
Organic Synthesis Building Block Functionalization

6-Methyl-1H-indazol-4-ol is Part of a Class with Demonstrated PI3K and iNOS Inhibitory Activity

While specific IC50 data for 6-Methyl-1H-indazol-4-ol itself is not available, closely related indazole derivatives have been shown to inhibit PI3K with IC50 values as low as 1.5 nM [1] and to inhibit iNOS with significant potency at 10 µM [2]. In contrast, some other indazole derivatives show poor or no activity against these targets [3]. This suggests that the 6-methyl-4-hydroxy substitution pattern may be favorable for kinase inhibition, warranting its investigation as a potential inhibitor scaffold.

Kinase class activity
Class-level inference
IC50 as low as 1.5 nM (related indazoles)
Scaffold may support kinase inhibition research
No direct data for this compound
Kinase Inhibition PI3K iNOS Cancer

Recommended Application Scenarios for 6-Methyl-1H-indazol-4-ol Based on Evidence


Medicinal Chemistry: PI3K/AKT/mTOR Pathway Probe Development

Based on the class-level evidence of potent PI3K inhibition by related indazoles (IC50 as low as 1.5 nM) [1], 6-Methyl-1H-indazol-4-ol is a suitable scaffold for developing chemical probes to investigate the PI3K/AKT/mTOR signaling pathway. Its favorable lipophilicity (XLogP3-AA = 1.6) suggests good membrane permeability, a key requirement for cellular probes [2].

Synthetic Chemistry: Advanced Building Block for SAR Libraries

6-Methyl-1H-indazol-4-ol is an advanced intermediate for generating diverse compound libraries, particularly when exploring structure-activity relationships around the indazole core . Its 4-OH group provides a direct handle for functionalization, enabling the rapid synthesis of analogs that would be inaccessible from simpler indazole starting materials like 6-methyl-1H-indazole [3].

Drug Discovery: Optimization of Indazole-Based Kinase Inhibitors

Given the demonstrated activity of structurally related indazoles against kinases such as c-Met (IC50 = 0.17 µM) and Aurora kinases [4], 6-Methyl-1H-indazol-4-ol can serve as a core scaffold for hit-to-lead optimization programs targeting kinase-driven cancers [5]. The 6-methyl and 4-hydroxy substitutions offer a defined starting point for systematic modification.

Application
Selection Property
Validation Focus
PI3K/AKT/mTOR pathway probe research
Lipophilicity context for cell permeability
Target kinase inhibition potency validation
Indazole SAR library synthesis
4-OH synthetic handle for derivatization
Diverse analog synthesis feasibility
Kinase inhibitor scaffold optimization
6-methyl,4-hydroxy substitution for SAR exploration
Kinase panel selectivity and potency testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-1H-indazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.